7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C14H16N4O and its molecular weight is 256.309. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Facile Synthesis
This compound has been synthesized using a one-pot three-step protocol starting from pyrazole-3-carboxylic acids, indicating its potential for straightforward laboratory synthesis and modifications (Zaremba et al., 2013).
Formation of Heterocycles
Novel derivatives, including furo[3,2-e]pyrazolo[3,4-b]pyrazines, have been synthesized from related compounds, highlighting the versatility of this chemical scaffold in forming diverse heterocyclic structures (Kamal El‐Dean et al., 2018).
Regioselective Synthesis
The compound has been used in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating its utility in targeted chemical synthesis (Drev et al., 2014).
Biological Evaluation
Antimicrobial Activity
Some derivatives have shown potent antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Shamroukh et al., 2007).
Cytotoxicity Against Cancer Cells
Derivatives of this compound have been evaluated for their cytotoxic effects on A549 lung cancer cells, indicating possible applications in cancer research and therapy (Xie et al., 2008).
Inhibitory Effects on Cell Growth
Studies have shown that these derivatives can inhibit cell growth in a dosage- and time-dependent manner, suggesting their potential use in controlling cell proliferation (Zhang et al., 2008).
Other Applications
Phosphodiesterase Inhibitors
Some pyrazolo[1,5-a]-1,3,5-triazine derivatives have been found to be potent inhibitors of phosphodiesterase type 4, with high isoenzyme selectivity, suggesting applications in medicinal chemistry (Raboisson et al., 2003).
Antitubercular Activity
Certain derivatives have shown activity against Mycobacterium tuberculosis, indicating their potential in developing antitubercular drugs (Ahsan et al., 2012).
Properties
IUPAC Name |
7-(methylamino)-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-3-5-10(6-4-9)11-7-12-14(19)16-8-13(15-2)18(12)17-11/h3-7,13,15H,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYINAJWSOUZTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.